- Enantioselective Synthesis of Highly Substituted Furans by a Copper(II)-Catalyzed Cycloisomerization-Indole Addition Reaction, Journal of the American Chemical Society, 2011, 133(22), 8486-8489

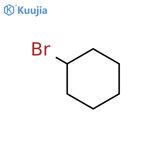

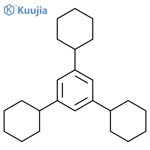

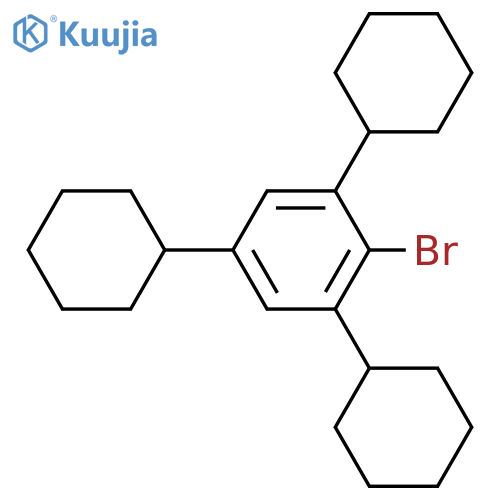

Cas no 97443-80-6 (1-Bromo-2,4,6-tricyclohexylbenzene)

97443-80-6 structure

Nombre del producto:1-Bromo-2,4,6-tricyclohexylbenzene

1-Bromo-2,4,6-tricyclohexylbenzene Propiedades químicas y físicas

Nombre e identificación

-

- Benzene, 2-bromo-1,3,5-tricyclohexyl-

- 1-Bromo-2,4,6-tricyclohexylbenzene

- 2-bromo-1,3,5-tricyclohexylbenzene

- 2,4,6-Tricyclohexylbromobenzene

- 2,4,6-Tricyclohexylphenyl bromide

- 2-Bromo-1,3,5-tricyclohexylbenzene (ACI)

- 1,3,5-Tricyclohexylbromobenzene

- WAMFJXQPJPAGHX-UHFFFAOYSA-N

- MFCD22370173

- AC8603

- SCHEMBL1484750

- BS-45990

- SY263187

- DTXSID20736319

- 1-Bromo-2,4,6-tricyclohexylbenzene, 90%

- CS-0098522

- 97443-80-6

- (2-Bromobenzene-1,3,5-triyl)tricyclohexane

-

- MDL: MFCD22370173

- Renchi: 1S/C24H35Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h16-20H,1-15H2

- Clave inchi: WAMFJXQPJPAGHX-UHFFFAOYSA-N

- Sonrisas: BrC1C(C2CCCCC2)=CC(C2CCCCC2)=CC=1C1CCCCC1

Atributos calculados

- Calidad precisa: 402.19221g/mol

- Masa isotópica única: 402.19221g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 0

- Recuento de átomos pesados: 25

- Cuenta de enlace giratorio: 3

- Complejidad: 359

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 0Ų

- Xlogp3: 10.2

Propiedades experimentales

- Punto de fusión: 140-163 °C

1-Bromo-2,4,6-tricyclohexylbenzene Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Instrucciones de Seguridad: H303+H313+H333

- Condiciones de almacenamiento:2-8°C

1-Bromo-2,4,6-tricyclohexylbenzene PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D780084-10g |

(2-Bromobenzene-1,3,5-triyl)tricyclohexane |

97443-80-6 | Tech. 90% | 10g |

$345 | 2024-07-20 | |

| 1PlusChem | 1P00IKER-100mg |

Benzene, 2-bromo-1,3,5-tricyclohexyl- |

97443-80-6 | 95% | 100mg |

$10.00 | 2024-04-19 | |

| Aaron | AR00IKN3-25g |

Benzene, 2-bromo-1,3,5-tricyclohexyl- |

97443-80-6 | 98% | 25g |

$539.00 | 2025-02-11 | |

| 1PlusChem | 1P00IKER-250mg |

Benzene, 2-bromo-1,3,5-tricyclohexyl- |

97443-80-6 | 95% | 250mg |

$16.00 | 2024-04-19 | |

| abcr | AB583082-5g |

(2-Bromobenzene-1,3,5-triyl)tricyclohexane; . |

97443-80-6 | 5g |

€303.50 | 2024-04-16 | ||

| Aaron | AR00IKN3-10g |

Benzene, 2-bromo-1,3,5-tricyclohexyl- |

97443-80-6 | 98% | 10g |

$293.00 | 2025-02-11 | |

| A2B Chem LLC | AI65459-250mg |

1,3,5-Tricyclohexylbromobenzene |

97443-80-6 | 95% | 250mg |

$14.00 | 2024-07-18 | |

| Ambeed | A753414-1g |

1,3,5-Tricyclohexylbromobenzene |

97443-80-6 | 95% | 1g |

$44.0 | 2024-08-02 | |

| Ambeed | A753414-25g |

1,3,5-Tricyclohexylbromobenzene |

97443-80-6 | 95% | 25g |

$798.0 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169162-5g |

2-Bromo-1,3,5-tricyclohexylbenzene |

97443-80-6 | 98% | 5g |

¥1647.00 | 2024-04-23 |

1-Bromo-2,4,6-tricyclohexylbenzene Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Aluminum chloride ; 5 min, -40 °C; 30 min, -40 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Hexane , Water

1.3 Reagents: Bromine Solvents: Trimethyl phosphate ; 5 min, 70 °C; 1.5 h, 70 °C

1.2 Reagents: Sodium bicarbonate Solvents: Hexane , Water

1.3 Reagents: Bromine Solvents: Trimethyl phosphate ; 5 min, 70 °C; 1.5 h, 70 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Chloroform ; 0 °C; 0 °C → rt; 20 h, rt

Referencia

- Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes, Nature Communications, 2021, 12(1),

Métodos de producción 3

Condiciones de reacción

Referencia

- Mesomeric dipole moments. VII. Secondary steric effects in 2,4,6-trialkylated acetophenones and nitrobenzenes: dipole moments and carbon-13 NMR spectra, Collection of Czechoslovak Chemical Communications, 1985, 50(1), 208-14

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile , Dichloromethane ; 30 min, 0 °C; 0 °C → rt; 12 h, rt

Referencia

- Chemically amplified resist composition and pattern forming process having high resolution and minimal line edge roughness, United States, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Chloroform ; 10 min, rt → 0 °C; 0 °C → rt; 2 h, rt

1.2 Reagents: Sodium sulfite Solvents: Dichloromethane , Water ; rt

1.2 Reagents: Sodium sulfite Solvents: Dichloromethane , Water ; rt

Referencia

- Enantioselective Halogenative Semi-Pinacol Rearrangement: Extension of Substrate Scope and Mechanistic Investigations, Chemistry - A European Journal, 2015, 21(14), 5561-5583

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Chloroform ; 2 h, 0 °C

Referencia

- Organocatalytic Kinetic Resolution of Sulfoximines, Journal of the American Chemical Society, 2016, 138(7), 2166-2169

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Chloroform ; 15 min, 0 °C; 0 °C → rt; 2 h, rt

Referencia

- A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions, Organic Letters, 2012, 14(1), 170-173

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Chloroform ; 15 min, 0 °C; 0 °C → 40 °C; 3 h, 40 °C

Referencia

- An Alternative Synthesis of Cycloalkyl-Substituted CPA Catalysts and Application in Asymmetric Protonation Reactions, European Journal of Organic Chemistry, 2021, 2021(35), 4943-4945

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Chloroform ; 10 min, 0 °C; 0 °C → rt; 2 h, rt

1.2 Reagents: Sodium sulfite Solvents: Dichloromethane , Water

1.2 Reagents: Sodium sulfite Solvents: Dichloromethane , Water

Referencia

- Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein Rearrangement, Angewandte Chemie, 2013, 52(35), 9266-9270

1-Bromo-2,4,6-tricyclohexylbenzene Raw materials

1-Bromo-2,4,6-tricyclohexylbenzene Preparation Products

1-Bromo-2,4,6-tricyclohexylbenzene Literatura relevante

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

-

4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

97443-80-6 (1-Bromo-2,4,6-tricyclohexylbenzene) Productos relacionados

- 1251101-02-6(1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine)

- 53-46-3(Ulcine Bromide)

- 2680522-45-4(benzyl (2S)-2-(1-hydroxyethyl)-2-methylpyrrolidine-1-carboxylate)

- 1823183-56-7(3-Chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)sulfonyl)pyridine)

- 3546-50-7(Pyrimidine-2,4,5-triamine)

- 2828432-07-9((R)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole)

- 2694721-85-0(methyl 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate)

- 852368-67-3(2-(2-methyl-1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide)

- 1806944-78-4(6-Chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetonitrile)

- 1250764-88-5([1-(3-Bromopropyl)piperidin-4-yl]methanol)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:97443-80-6)1-Bromo-2,4,6-tricyclohexylbenzene

Pureza:99%/99%

Cantidad:5g/25g

Precio ($):197.0/718.0